

A Comprehensive Technical Guide to 4-Morpholin-4-yl-4-oxobutanoic Acid

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Compound of Interest

Compound Name: 4-Morpholin-4-yl-4-oxo-butyric acid

Cat. No.: B1330129

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An in-depth examination of the nomenclature, synthesis, properties, and applications of a versatile bifunctional molecule for chemical and pharmaceutical research.

Introduction

4-Morpholin-4-yl-4-oxobutanoic acid is a bifunctional organic compound featuring both a terminal carboxylic acid and a tertiary amide integrated within a morpholine ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its importance lies in its ability to act as a molecular bridge or linker, enabling the covalent connection of different chemical moieties. The presence of a free carboxylic acid handle allows for further derivatization, such as esterification or amidation, while the morpholine group can influence solubility, pharmacokinetic properties, and conformational rigidity. This guide provides a detailed technical overview for researchers and drug development professionals, covering its nomenclature, a robust synthesis protocol with mechanistic insights, physicochemical properties, and potential applications.

Nomenclature, Structure, and Key Identifiers

A precise understanding of a compound's identity is foundational to all scientific inquiry. This section delineates the formal nomenclature, visual structure, and standard chemical identifiers for the topic compound.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-morpholin-4-yl-4-oxobutanoic acid.[\[1\]](#) It is also commonly known by several synonyms, which may be encountered in chemical supplier catalogs and literature.

Common Synonyms:

- **4-Morpholin-4-yl-4-oxo-butyric acid**[\[1\]](#)[\[2\]](#)
- 4-(4-morpholiny)-4-oxobutanoic acid[\[1\]](#)[\[3\]](#)
- 4-Morpholino-4-oxobutanoic acid[\[1\]](#)[\[3\]](#)
- 3-Morpholinocarbonylpropionic acid[\[1\]](#)

Chemical Structure

The molecular structure consists of a four-carbon butanoic acid chain. The carbon atom at position 4 is part of an amide functional group where the nitrogen is a member of the morpholine heterocycle.

Caption: 2D Structure of 4-morpholin-4-yl-4-oxobutanoic acid.

Key Chemical Identifiers

Quantitative data and identifiers are summarized below for quick reference.

Identifier	Value	Source
CAS Number	67900-19-0	[2] [3]
Molecular Formula	C ₈ H ₁₃ NO ₄	[1] [2]
Molecular Weight	187.19 g/mol	[1] [2]
PubChem CID	225378	[1]
Canonical SMILES	C1COCCN1C(=O)CCC(=O)O	[1]
InChIKey	OJFWUNYQLGJYEO-UHFFFAOYSA-N	[1]

Physicochemical Properties

The predicted physicochemical properties of a compound are crucial for designing experimental conditions, particularly for applications in drug development and materials science.

Property	Value	Interpretation & Significance
XLogP3-AA	-1.2	The negative value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water.
Hydrogen Bond Donor Count	1	The single carboxylic acid proton can act as a hydrogen bond donor, influencing crystal packing and interactions with biological targets.
Hydrogen Bond Acceptor Count	4	The four oxygen atoms (two carbonyl, one ether, one hydroxyl) can act as hydrogen bond acceptors, further contributing to aqueous solubility.
Rotatable Bond Count	3	The molecule possesses moderate conformational flexibility around the C-C and C-N single bonds of the side chain.
Topological Polar Surface Area	66.8 Å ²	This value suggests the molecule may have good oral bioavailability characteristics according to Lipinski's Rule of Five.

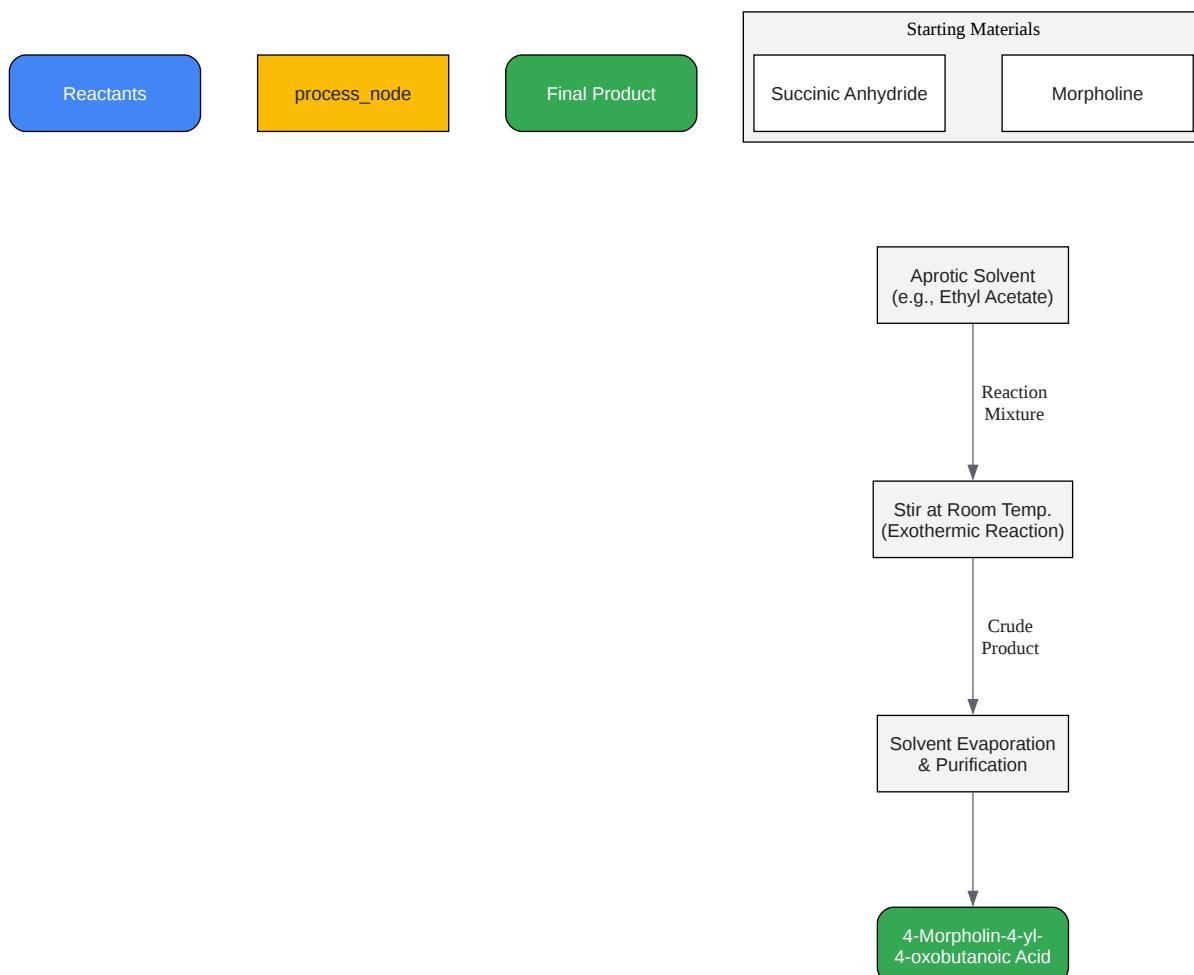
Data sourced from PubChem CID 225378.[\[1\]](#)

Synthesis and Mechanism

The most efficient and common synthesis of 4-morpholin-4-yl-4-oxobutanoic acid is achieved through the ring-opening of succinic anhydride with morpholine. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Pathway Overview

The synthesis involves the aminolysis of succinic anhydride. The secondary amine of morpholine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the cleavage of the C-O bond within the anhydride ring, selectively forming the desired mono-amide carboxylic acid product. The reaction is typically high-yielding and can be performed under mild conditions without the need for complex catalysts.[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 4-morpholin-4-yl-4-oxobutanoic acid.

Materials and Equipment:

- Succinic anhydride (1.0 eq)
- Morpholine (1.0 eq)
- Ethyl acetate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Rotary evaporator

Procedure:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (e.g., 10.0 g, 0.1 mol) in 100 mL of anhydrous ethyl acetate. Stir until all solids are dissolved.
- Nucleophilic Addition: Cool the flask in an ice-water bath. Prepare a solution of morpholine (e.g., 8.71 g, 0.1 mol) in 20 mL of ethyl acetate and add it to a dropping funnel.
- Reaction: Add the morpholine solution dropwise to the stirred succinic anhydride solution over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the aminolysis reaction and prevent side product formation. The use of an aprotic solvent like ethyl acetate is essential to avoid the competing hydrolysis of succinic anhydride back to succinic acid.^{[4][5]}

- Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The product will often precipitate as a white solid.
- Isolation and Purification: If a precipitate has formed, collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate to remove any unreacted starting materials. If no precipitate forms, reduce the solvent volume by approximately 75% using a rotary evaporator to induce crystallization.
- Drying: Dry the purified white solid under vacuum to yield the final product, 4-morpholin-4-yl-4-oxobutanoic acid. The reaction typically proceeds with high purity and yield (>90%).

Anticipated Spectroscopic Characterization

Structural confirmation of the synthesized product is typically achieved through standard spectroscopic methods. The following data are predicted based on the compound's structure.

Technique	Predicted Observations
¹ H NMR (in DMSO-d ₆)	- ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~3.4-3.6 ppm (m, 8H): Protons on the morpholine ring (-NCH ₂ CH ₂ O-). - ~2.4-2.6 ppm (m, 4H): Methylene protons of the butanoic acid chain (-COCH ₂ CH ₂ COOH).
¹³ C NMR (in DMSO-d ₆)	- ~174 ppm: Carboxylic acid carbonyl carbon (-COOH). - ~171 ppm: Amide carbonyl carbon (-CON-). - ~66 ppm: Morpholine carbons adjacent to oxygen (-OCH ₂ -). - ~45 ppm: Morpholine carbons adjacent to nitrogen (-NCH ₂ -). - ~29-31 ppm: Methylene carbons of the butanoic acid chain.
FTIR (cm ⁻¹)	- ~2500-3300 (broad): O-H stretch of the carboxylic acid. - ~1700-1725: C=O stretch of the carboxylic acid carbonyl. - ~1620-1650: C=O stretch of the tertiary amide carbonyl (Amide I band).

Applications in Research and Development

The bifunctional nature of 4-morpholin-4-yl-4-oxobutanoic acid makes it a versatile tool for chemists and drug developers.

- **Linker Chemistry:** Similar to how succinic anhydride is used to create linkers for antibody-drug conjugates (ADCs), this molecule can be employed as a pre-functionalized, hydrophilic linker.^[7] The carboxylic acid can be activated and coupled to an amine- or hydroxyl-containing molecule (e.g., a drug payload), while the morpholine group enhances aqueous solubility.
- **Precursor for Heterocyclic Synthesis:** 4-Oxobutanoic acid derivatives are valuable precursors for synthesizing various heterocyclic compounds, such as pyridazinones, which are known for their diverse biological activities.^[8] This compound provides a scaffold that can be cyclized through reactions involving its carboxylic acid group.
- **Fragment-Based Drug Discovery (FBDD):** The morpholine moiety is a highly privileged fragment in drug discovery, often used to improve physicochemical properties. This compound can serve as a starting point in FBDD campaigns, where the carboxylic acid provides a convenient handle for elaboration and fragment growing.
- **Polymer and Materials Science:** The molecule can be incorporated into polymer backbones. For instance, it can be used as a monomer in the synthesis of polyamides or polyesters, where the morpholine group can impart specific properties like improved thermal stability or altered solubility to the final material.^[4]

Conclusion

4-Morpholin-4-yl-4-oxobutanoic acid is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from inexpensive starting materials, combined with its dual functionality, makes it an attractive building block for a wide range of applications. For researchers in drug discovery, it offers a hydrophilic scaffold that can be used as a linker or as a precursor for more complex bioactive molecules. For materials scientists, it provides a means to introduce the useful morpholine moiety into polymer chains. A thorough understanding of its properties and reactivity, as detailed in this guide, enables its effective utilization in advancing chemical and pharmaceutical research.

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